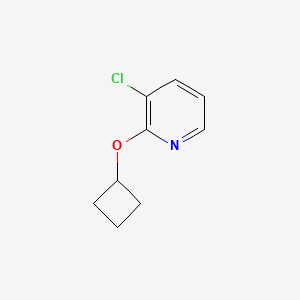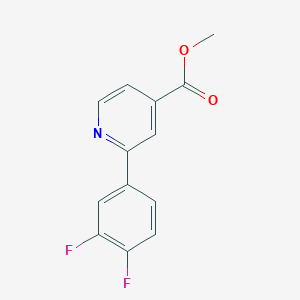
Methyl 2-(3,4-difluorophenyl)isonicotinate
Descripción general
Descripción
Methyl 2-(3,4-difluorophenyl)isonicotinate, also known as Methyl 2-DFPI, is an organic compound that has a wide range of applications in scientific research. It is a fluorinated derivative of isonicotinic acid, and is used as a synthetic intermediate in the production of various pharmaceuticals. Methyl 2-DFPI has also been used for the synthesis of a number of other compounds, including fluorinated drugs, insecticides, and other specialty chemicals. The purpose of Additionally, potential future directions for research on Methyl 2-DFPI will be discussed.
Aplicaciones Científicas De Investigación
Thrips Pest Management
Methyl isonicotinate, a component related to Methyl 2-(3,4-difluorophenyl)isonicotinate, is extensively studied as a non-pheromone semiochemical for thrips pest management. It has shown effectiveness in trapping experiments and studies across several countries, demonstrating a behavioral response in thrips species, including important virus vectors like western flower thrips and onion thrips. It's mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. Research suggests its potential for mass trapping, lure and kill, lure and infect strategies, and as a behavioral synergist with insecticides in various crops (Teulon et al., 2017), (Teulon et al., 2011).
Electrochemical Reduction Studies
Methyl isonicotinate has been studied in the context of electrochemical reduction in aqueous media. Research has analyzed the reduction of methyl isonicotinate and its protonated form, focusing on cyclic voltammetry and polarography. This research provides insights into the reduction mechanisms of the >CO group, which is relevant in various chemical processes (Laviron et al., 1994), (Mathieu et al., 1997).
Structural and Molecular Studies
Studies have been conducted on the molecular structure of methyl isonicotinate, using gas phase electron diffraction combined with ab initio calculations. These studies provide valuable information about the molecular skeleton and principal structure parameters, which are essential for understanding its chemical behavior and potential applications (Kiyono et al., 1996).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of methyl isonicotinate using various methods and catalysts. This includes investigations into the optimal conditions for its production and its purity, which are important for its application in various scientific fields (Xu-dong, 2004).
Photoluminescence and Electrical Conductivity
Methyl isonicotinate derivatives have been studied for their photoluminescence and electrical conductivity. Research in this area explores how different molecular structures affect physical properties, including luminescence and conductivity, which can be significant in materials science and electronics (Hassanein et al., 2015).
Propiedades
IUPAC Name |
methyl 2-(3,4-difluorophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-4-5-16-12(7-9)8-2-3-10(14)11(15)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOOTQWTITETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-difluorophenyl)isonicotinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

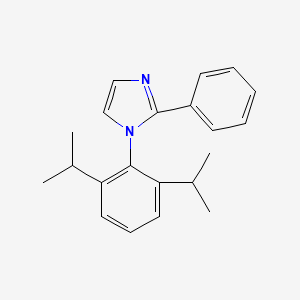

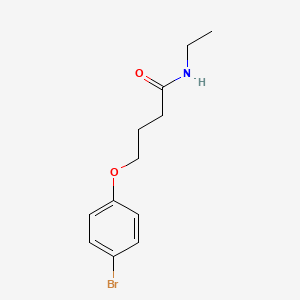
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)


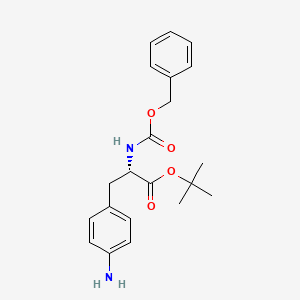

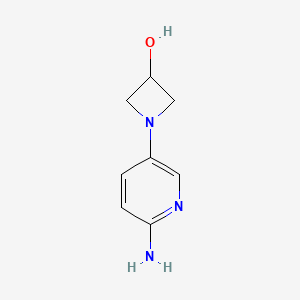
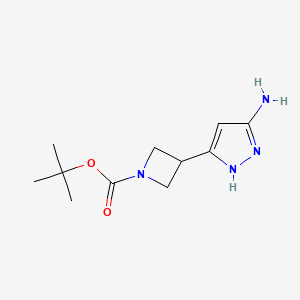
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
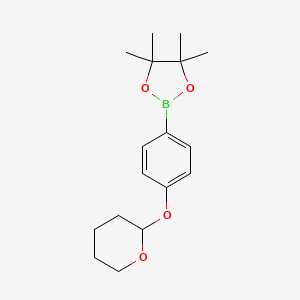
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
